molecular formula C9H10N2O3S B1453532 (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1105190-72-4

(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B1453532
CAS No.: 1105190-72-4
M. Wt: 226.25 g/mol
InChI Key: CPMKBELWEKYDGC-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[3,2-a]pyrimidine core with a 6-methyl group, a 5-oxo substituent, and an acetic acid moiety at position 2. Its molecular formula is C₉H₁₀N₂O₃S (molecular weight: 226.25 g/mol). The acetic acid group enhances polarity and hydrogen-bonding capacity, while the methyl group increases lipophilicity, influencing solubility and biological interactions .

Properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13/h3,6H,2,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKBELWEKYDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Intermediate

A convenient and high-yield method involves the reaction of ethyl acetoacetate with thiourea in the presence of sodium methoxide as a base. This reaction affords 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in approximately 90% yield. The sodium methoxide facilitates the condensation and cyclization necessary to form the pyrimidine-thione ring system (Scheme 1).

Step Reactants Conditions Product Yield
1 Ethyl acetoacetate + Thiourea Sodium methoxide, methanol, reflux 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ~90%

(Scheme 1 adapted from)

Cyclization to Form the Fused Thiazolo Ring

The key cyclization step involves reacting the above intermediate with alkylating agents such as 1,2-dichloroethane or 3-chloro-pentane-2,4-dione. This leads to substitution at the sulfur atom followed by regioselective intramolecular cyclization, yielding the thiazolo[3,2-a]pyrimidin-5-one system with high regioselectivity and good yields (around 80%).

Step Reactants Conditions Product Yield
2 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one + 1,2-dichloroethane Reflux in suitable solvent 7-Methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one 80%

(Scheme 2 adapted from)

Introduction of the Acetic Acid Side Chain

The acetic acid group at the 3-position is introduced typically via alkylation or condensation reactions involving cyanoacetamide or cyanoacetate derivatives. One reported method is a one-pot synthesis where 2-bromocyanoacetamide, ethyl acetoacetate, and thiourea react in an ethanolic sodium ethoxide solution to form the thiazolopyrimidine ring substituted with the acetic acid moiety after hydrolysis.

Step Reactants Conditions Product Yield
3 2-Bromocyanoacetamide + Ethyl acetoacetate + Thiourea Sodium ethoxide in ethanol, reflux (6-Methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid Moderate to good yields (varies)

This method leverages the formation of an intermediate 3-amino-3-hydroxy-pyrazolyl derivative which upon further transformations yields the target compound.

Alternative Alkylation Approaches

Another approach involves the alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one with phenacyl bromides or related α-halo ketones under basic conditions (e.g., sodium methoxide in methanol). This reaction proceeds via nucleophilic substitution at sulfur, followed by cyclization to yield the thiazolopyrimidine framework with various substituents, including acetic acid derivatives.

Step Reactants Conditions Product Yield
4 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4-one + Phenacyl bromide Sodium methoxide, methanol, 1 h stirring 2-(2-oxo-2-aryl-ethyl)thio-6-methylpyrimidin-4-one derivatives 80-85%

This method is useful for preparing analogues and derivatives of the target compound with potential biological activities.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Major Intermediate Yield (%) Notes
1 Ethyl acetoacetate + Thiourea Sodium methoxide, methanol reflux 6-Methyl-2-thioxo-dihydropyrimidinone ~90 High yield, base-catalyzed
2 Intermediate + 1,2-dichloroethane Reflux, solvent Thiazolo[3,2-a]pyrimidinone ~80 Regioselective cyclization
3 2-Bromocyanoacetamide + Ethyl acetoacetate + Thiourea Sodium ethoxide, ethanol reflux Thiazolopyrimidine acetic acid derivative Moderate One-pot synthesis
4 6-Methyl-2-thioxo-dihydropyrimidinone + Phenacyl bromide Sodium methoxide, methanol Alkylated thiazolopyrimidine derivatives 80-85 Versatile alkylation

Analytical and Spectroscopic Confirmation

The synthesized compounds are typically characterized by:

Research Findings and Practical Considerations

  • The one-pot synthesis method reduces reaction steps and purification efforts, improving overall efficiency.
  • Sodium methoxide is a common base facilitating both condensation and alkylation steps.
  • Reaction conditions such as temperature, solvent choice, and stoichiometry critically influence yield and regioselectivity.
  • The synthetic routes are adaptable for producing derivatives with varied biological activities, making the compound a valuable pharmaceutical intermediate.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that thiazolo-pyrimidine derivatives exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antifungal agents due to its structural features that can interact with microbial targets effectively.
  • Anticancer Potential
    • Research has shown that compounds containing thiazole and pyrimidine rings can inhibit cancer cell proliferation. The unique structure of (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid may enhance its activity against specific cancer types by targeting metabolic pathways unique to tumor cells.
  • Anti-inflammatory Properties
    • The compound's potential to modulate inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases. Its bioactivity could be explored further in preclinical models to assess efficacy and safety.

Agricultural Applications

  • Pesticide Development
    • Given the increasing resistance of pests to conventional pesticides, the development of novel compounds like this compound is crucial. Its bioactive properties can be harnessed to create eco-friendly pest control agents that minimize environmental impact while effectively managing pest populations.
  • Plant Growth Regulation
    • Compounds with thiazole and pyrimidine moieties are known to influence plant growth and development. This compound could be investigated for its potential as a growth regulator or enhancer in agricultural settings.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains; potential for antibiotic development.
Anticancer ActivityIn vitro studies showed inhibition of cancer cell lines; further exploration needed for mechanism of action.
Agricultural UseIdentified as a candidate for eco-friendly pesticide formulation; effective against specific agricultural pests.

Mechanism of Action

The mechanism of action of (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid
  • Key Difference : Lacks the 6-methyl group (C₈H₈N₂O₃S, MW: 212.22 g/mol).
  • Impact : Reduced steric hindrance and lipophilicity compared to the methylated derivative. This may enhance solubility in polar solvents but reduce membrane permeability .
Ethyl 7-Methyl-5-(4-Methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Features : Contains an ethyl ester (6-position) and 4-methylphenyl substituent (5-position).
  • Impact: The ester group reduces acidity compared to acetic acid, favoring passive diffusion across biological membranes.
5H-Thiazolo[3,2-a]pyrimidine-3,7-dicarboxylic Acid
  • Key Features : Dicarboxylic acid substituents at positions 3 and 5.
  • Impact: Higher polarity and hydrogen-bonding capacity enable applications in fluorescence and ion sensing.
Antimicrobial Effects
  • Target Compound : Moderate activity against Gram-positive bacteria (e.g., S. aureus), attributed to the acetic acid group’s ability to disrupt cell membranes.
  • Chlorinated Analogues : Higher potency due to electron-withdrawing substituents (e.g., Cl, F) enhancing electrophilic interactions with microbial enzymes .
Cytotoxicity
  • Tricarboxylate Derivatives : Exhibit IC₅₀ values < 10 μM against cancer cell lines, driven by multi-site hydrogen bonding with DNA.

Physicochemical Properties

Property Target Compound Non-Methylated Analog Ethyl Ester Derivative
Molecular Weight (g/mol) 226.25 212.22 438.90
Solubility (Water) Moderate (pH-dependent) High Low
logP 1.2 0.8 3.5
Melting Point (°C) 215–218 198–202 160–165
  • Key Trends :
    • Methylation increases logP by 0.4 units, enhancing lipid bilayer penetration.
    • Ethyl ester derivatives exhibit the lowest solubility due to hydrophobic aromatic and ester groups .

Crystallographic and Supramolecular Features

  • Target Compound : Predominantly forms hydrogen bonds via the acetic acid group (O–H···N/O interactions). The 6-methyl group disrupts planar stacking, leading to twisted crystal packing .
  • Ethyl 5-(4-Bromophenyl) Derivatives : Halogen bonds (C–Br···π) stabilize crystal lattices, a feature absent in the target compound due to lacking aryl halides .

Biological Activity

(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolo[3,2-a]pyrimidine core, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
  • Molecular Formula : C9_9H10_{10}N2_2O3_3S
  • CAS Number : 1105190-72-4
  • Molecular Weight : 226.26 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and DNA synthesis. By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate necessary for pyrimidine synthesis .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The compound has been evaluated for its antitumor potential. Studies suggest that thiazolo[3,2-a]pyrimidine derivatives can inhibit cancer cell growth through various mechanisms including induction of apoptosis and modulation of cell cycle progression .

Research Findings and Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens .
Antitumor Activity In vitro studies showed that derivatives inhibit cancer cell proliferation and induce apoptosis .
Mechanism of Action Inhibition of DHFR leading to reduced pyrimidine synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid derivatives?

  • Methodological Answer : Derivatives are synthesized via condensation reactions between thiazolo[3,2-a]pyrimidine precursors and functionalized aldehydes or ketones. For example, refluxing ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate with arylidene reagents in acetic acid/acetic anhydride yields substituted analogs . Purification involves recrystallization from ethanol or methanol. Yield optimization requires precise stoichiometric control of reactants (e.g., 1:1 molar ratio of thiazolo[3,2-a]pyrimidine core to benzylidene derivatives) .

Q. How is the spatial structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining spatial configurations. For instance, SC-XRD analysis of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate confirmed a planar thiazolo-pyrimidine core with substituents adopting specific dihedral angles (e.g., 2.3°–8.7° deviation from planarity) . Data refinement uses software like SHELXL, with R-factors typically <0.05 .

Q. What spectroscopic techniques are used to characterize novel derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent integration and electronic environments. For example, thiazole protons resonate at δ 2.8–3.2 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .
  • IR : Stretching frequencies for carbonyl groups (C=O) occur at 1680–1720 cm⁻¹, and C=S bonds at 620–680 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ peaks within ±0.001 Da of theoretical values) .

Advanced Research Questions

Q. How do structural modifications (e.g., arylidene substituents) influence biological activity?

  • Methodological Answer : Substituents modulate bioactivity by altering lipophilicity and electronic profiles. For example:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 3-nitrophenyl) show enhanced activity against E. coli (MIC: 12.5 µg/mL) compared to electron-donating groups (MIC: 50 µg/mL) .
  • Anticancer Activity : Introducing 2,4,6-trimethoxybenzylidene groups increases cytotoxicity in MCF-7 cells (IC₅₀: 8.2 µM) by enhancing DNA intercalation . Quantitative Structure-Activity Relationship (QSAR) models correlate ClogP values (<3.5) with improved membrane permeability .

Q. What experimental challenges arise in optimizing reaction yields, and how are they resolved?

  • Methodological Answer :

  • Low Yields : Competing side reactions (e.g., dimerization) are mitigated by using excess glacial acetic acid as a solvent, which protonates reactive intermediates .
  • By-Product Formation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities, improving purity to >95% .
  • Contradictory Data : Discrepancies in reported yields (e.g., 45% vs. 68% for similar derivatives) are attributed to variations in reflux duration (2–12 hours) and temperature control (±5°C) .

Q. How can computational methods complement experimental studies of these compounds?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., thymidylate synthase for antimicrobial activity). Docking scores <−7.0 kcal/mol correlate with experimental IC₅₀ values .
  • ADME Prediction : SwissADME calculates drug-likeness parameters (e.g., bioavailability radar: >80% for compounds with ≤2 violations of Lipinski’s rules) .
  • DFT Calculations : B3LYP/6-31G(d) models optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps: 4.5–5.2 eV), indicating stability .

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :

  • Standardization : Strict adherence to reaction conditions (e.g., 80°C reflux under nitrogen) minimizes batch variability .
  • Cross-Validation : Independent replication by multiple research groups (e.g., SC-XRD data matched across , and 10) ensures structural consistency.
  • Reference Standards : Commercial analogs (e.g., AldrichCPR derivatives) serve as controls for spectroscopic comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 2
(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

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